Allyl (3-aminopropyl)carbamate hydrochloride
Description
Allyl (3-aminopropyl)carbamate hydrochloride (CAS: 1049721-72-3) is a research-grade compound with the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 194.66 g/mol. It is structurally characterized by an allyl group (-CH₂CH=CH₂), a 3-aminopropyl chain, and a carbamate moiety, which is protonated as a hydrochloride salt. This compound is primarily used in chemical and pharmaceutical research, particularly in synthetic organic chemistry and drug development .
Properties
IUPAC Name |
prop-2-enyl N-(3-aminopropyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-2-6-11-7(10)9-5-3-4-8;/h2H,1,3-6,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVKXKPJJFXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583702 | |
| Record name | Prop-2-en-1-yl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049721-72-3 | |
| Record name | Prop-2-en-1-yl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1049721-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Allylamine Preparation as a Precursor
Allyl (3-aminopropyl)carbamate hydrochloride synthesis typically starts with the preparation of allylamine or its derivatives, which are key intermediates.
Allylation Reaction: The general method involves the allylation of imines or hydrazones using allyl reagents under acid or base catalysis. This reaction is conducted in a dry, inert atmosphere, often in a high-pressure reactor at temperatures between 50–150°C for approximately 16 hours to ensure effective synthesis of allylamine derivatives.
Catalytic System: A sulfonamide dendrimer-supported catalyst is used in anhydrous dichloromethane, cooled in an ice bath, to facilitate the allylation reaction. Allyl trichlorosilane is slowly added to the reaction mixture, followed by benzaldehyde benzoylhydrazone and diisopropylethylamine as a base. The reaction progress is monitored by thin-layer chromatography (TLC).
Workup and Purification: After completion, the reaction is quenched with water, and the product is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product is purified by column chromatography to obtain the allylamine derivative.
Synthesis of this compound via Carbamate Formation
The critical step in preparing this compound is the carbamate formation, which involves the reaction of allylamine derivatives with carbamoylating agents.
Detailed Manufacturing Process and Challenges
The preparation involves several batch-wise steps with careful control of reaction conditions and purification:
| Step | Description | Notes |
|---|---|---|
| Hydrolysis of chlorodimethylsilane | Produces crude tetramethyldisiloxane, purified to remove silane impurities and water residues | Purification critical to avoid side reactions in subsequent steps |
| Hydrosilation with allylamine | Allylamine reacts with tetramethyldisiloxane in presence of platinum catalyst | Platinum catalyst poisoning by primary amines is a challenge; excess catalyst used to overcome |
| Hydrolysis of residual silane groups | Methanol hydrolyzes unreacted silicon hydride groups | Prevents unwanted side products |
| Acid and solvent washing | Sulfuric acid and xylene washes remove residual allylamine and impurities | Ensures purity of intermediate |
| Condensation polymerization | Adjust pH to catalyze condensation, forming oligomeric carbamate structures | Controls molecular weight distribution |
| Vacuum distillation | Removes residual solvents and organic bases | Final purification step for product quality |
This process yields a mixture with an average molecular weight corresponding to GAP-1m, containing various oligomeric species (GAP-0 to GAP-3), which can be further processed to the hydrochloride salt form.
Research Findings on Process Optimization
Catalyst Poisoning and Cost: Primary amines tend to poison platinum catalysts, necessitating the use of larger amounts of platinum, which increases costs. Research focuses on minimizing catalyst use and preventing poisoning by protecting amine groups during hydrosilation.
-
- Replacing allylamine with allyl chloride followed by carbamate formation has been explored to reduce toxicity and improve handling safety.
- Use of methyl-N-allylcarbamate as a protected intermediate allows for better control of the hydrosilation step and subsequent deprotection to yield the target compound.
Scale-Up and Supply Chain: A manufacturing plan has been developed for commercial-scale production, ensuring raw material availability and process scalability up to 10,000 kg/year. Supply chain stability for key reagents like dimethylchlorosilane is critical for uninterrupted production.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Reaction atmosphere | Inert (e.g., nitrogen or argon) |
| Reaction temperature | 50–150°C |
| Reaction time | Approximately 16 hours |
| Catalysts | Sulfonamide dendrimer-supported catalyst, platinum complexes |
| Solvents | Anhydrous dichloromethane, methanol, xylene |
| Purification methods | Extraction, drying over sodium sulfate, column chromatography, vacuum distillation |
| Challenges | Catalyst poisoning by amines, controlling molecular weight distribution, excess reagent removal |
| Scale | Laboratory to pilot scale; commercial plans for up to 10,000 kg/year |
Scientific Research Applications
Allyl (3-aminopropyl)carbamate hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 194.66 g/mol. It is a carbamate derivative, possessing both an allyl group and a 3-aminopropyl moiety. This compound is typically a white to off-white solid and is water-soluble.
Applications
This compound has potential applications in medicinal chemistry and agricultural applications. Its versatility is highlighted in both fields. Interaction studies suggest that this compound may interact with specific enzymes or receptors, influencing their activity, though further studies are needed to understand their implications for therapeutic use.
Pharmaceutical Development
This compound may serve as a lead compound in drug discovery, particularly for developing neuroprotective agents.
Research
This compound's binding affinities and effects on biological targets are areas of interest.
Structural Similarities
This compound shares structural similarities with compounds such as 3-Aminopropyl carbamate, Allyl carbamate, and Propyl (3-aminopropyl)carbamate. The presence of both the allyl group and the amino functionality in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and biological profile.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Aminopropyl carbamate | Carbamate | Lacks the allyl group; primarily used as a precursor in synthesis. |
| Allyl carbamate | Simple carbamate | No amino group; primarily used in polymerization reactions. |
| Propyl (3-aminopropyl)carbamate | Alkyl-substituted carbamate | Different alkyl chain; variations in biological activity. |
Mechanism of Action
The mechanism of action of Allyl (3-aminopropyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The allyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate Hydrochloride
- CAS : 210767-37-6
- Molecular Formula : C₁₈H₂₁ClN₂O₂
- Molecular Weight : 332.82 g/mol
- Key Differences :
Allyl N-(2-aminoethyl)carbamate Hydrochloride
- Structure: Similar backbone but with a shorter ethylamine chain (2-aminoethyl vs. 3-aminopropyl).
- Impact : Reduced steric hindrance may increase reactivity in nucleophilic substitutions. Applications include low-profile additives in polymer chemistry to minimize shrinkage .
tert-Butyl (3-aminopropyl)carbamate Hydrochloride
- CAS : 127346-48-9
- Molecular Formula : C₈H₁₉ClN₂O₂
- Key Differences :
Di-tert-butyl Octane-1,8-diylbis((3-aminopropyl)carbamate)
- Structure : Dimeric carbamate with two tert-butyl groups and a long octane chain.
- Applications : Used as a crosslinking agent in polymer chemistry or as a precursor for dendritic molecules .
Table 1: Comparative Data
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (ESOL Class) | Primary Applications |
|---|---|---|---|---|
| Allyl (3-aminopropyl)carbamate HCl | 194.66 | Allyl, carbamate, HCl salt | Moderately soluble | Drug intermediate, research |
| (9H-Fluoren-9-yl)methyl derivative [10] | 332.82 | Fmoc, carbamate, HCl salt | Low aqueous solubility | Peptide synthesis |
| Allyl N-(2-aminoethyl)carbamate HCl [12] | ~210 (estimated) | Allyl, shorter amine chain | Highly soluble | Polymer additives |
| tert-Butyl derivative [15] | 207.71 | tert-Butyl, carbamate, HCl salt | Lipophilic | Amine protection |
| Dimeric carbamate [5] | >500 | Bis-carbamate, long alkyl | Insoluble in water | Crosslinking, dendrimers |
Biological Activity
Allyl (3-aminopropyl)carbamate hydrochloride is a chemical compound with significant biological activity, primarily characterized by its interaction with various molecular targets. This article explores its synthesis, mechanism of action, biological applications, and relevant case studies.
Overview
- Chemical Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 194.66 g/mol
- CAS Number : 1049721-72-3
- Physical Appearance : White to off-white solid, soluble in water
This compound is a derivative of carbamate, featuring both an allyl group and a 3-aminopropyl chain, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of allyl chloroformate with 3-aminopropylamine in the presence of a base such as triethylamine. This reaction is conducted under an inert atmosphere to prevent side reactions, followed by purification and conversion to its hydrochloride form using hydrochloric acid.
This compound exerts its biological effects primarily through:
- Enzyme Interaction : The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may influence receptor activity through binding interactions, although specific targets remain to be fully elucidated.
Biological Applications
This compound has several potential applications across various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical compounds.
- Biochemical Research : The compound is utilized in studies involving enzyme inhibition and protein modification.
- Agricultural Chemistry : Its properties may lend themselves to applications in agrochemicals.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound significantly reduced enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Binding Affinity Studies
Preliminary research focused on the binding affinities of this compound to various molecular targets. The findings revealed that the compound exhibits selective binding characteristics, which could be exploited for drug development aimed at specific diseases .
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Aminopropyl carbamate | Carbamate | Lacks the allyl group; primarily used as a precursor in synthesis. |
| Allyl carbamate | Simple carbamate | No amino group; primarily used in polymerization reactions. |
| Propyl (3-aminopropyl)carbamate | Alkyl-substituted carbamate | Different alkyl chain; variations in biological activity. |
This compound stands out due to its dual functionality from both the allyl group and the amino moiety, enhancing its reactivity and potential biological profile compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
